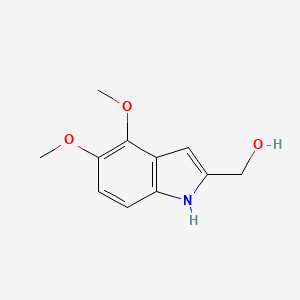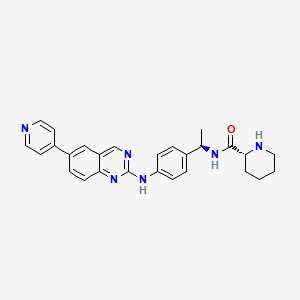
(R)-Oxepane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Oxepane-4-carboxylic acid is a chiral compound featuring an oxepane ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Oxepane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of dihydroxy compounds that undergo cyclization in the presence of acid catalysts. The reaction conditions often require precise temperature control and the use of solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of ®-Oxepane-4-carboxylic acid may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions: ®-Oxepane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.
Substitution: The compound can participate in substitution reactions where the oxepane ring or the carboxylic acid group is modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles or electrophiles, depending on the desired modification.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepane derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
®-Oxepane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which ®-Oxepane-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The oxepane ring structure may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(S)-Oxepane-4-carboxylic acid: The enantiomer of ®-Oxepane-4-carboxylic acid, with similar chemical properties but different biological activities.
Oxepane-2-carboxylic acid: A related compound with the carboxylic acid group at a different position on the oxepane ring.
Cyclohexane carboxylic acid: A structurally similar compound with a cyclohexane ring instead of an oxepane ring.
Uniqueness: ®-Oxepane-4-carboxylic acid is unique due to its chiral nature and the presence of the oxepane ring This structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(4R)-oxepane-4-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c8-7(9)6-2-1-4-10-5-3-6/h6H,1-5H2,(H,8,9)/t6-/m1/s1 |
InChI Key |
LUTVJDHKNWWRKO-ZCFIWIBFSA-N |
Isomeric SMILES |
C1C[C@H](CCOC1)C(=O)O |
Canonical SMILES |
C1CC(CCOC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


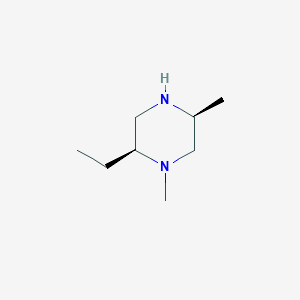
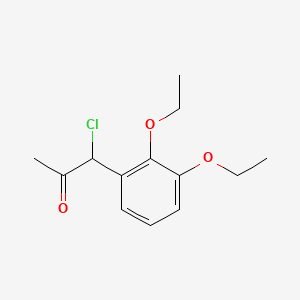
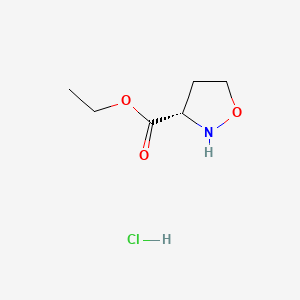
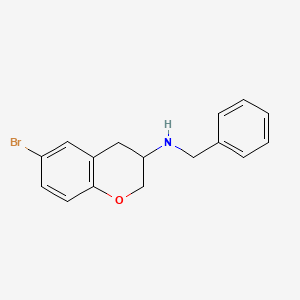
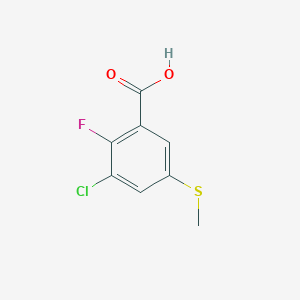
![(4R,6S)-4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14034399.png)
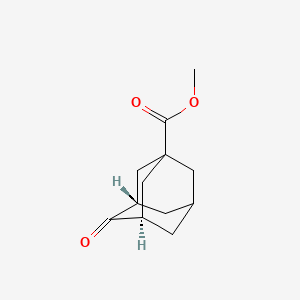
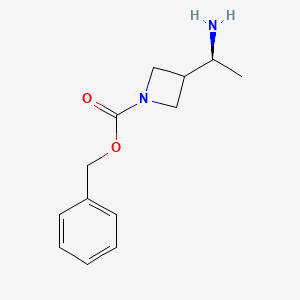
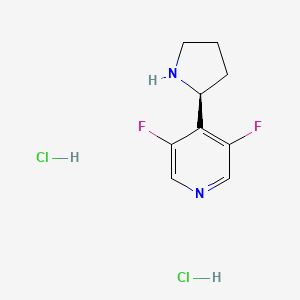
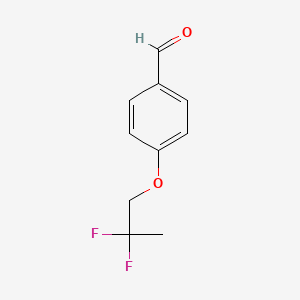
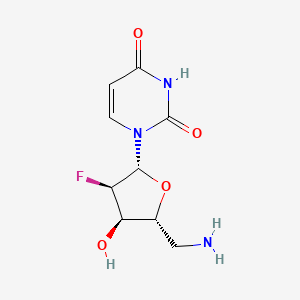
![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decan-1-one](/img/structure/B14034430.png)
